Necrosulfonamide-d4

LC-MS quantification Stable isotope dilution Pharmacokinetics

Necrosulfonamide-d4 (NSA-d4, CAS 1795144-22-7) is the essential deuterated internal standard for accurate LC-MS/MS quantification of the MLKL/GSDMD inhibitor necrosulfonamide. Its +4 Da mass shift and >99% isotopic purity enable definitive chromatographic resolution from the analyte, precisely correcting for matrix effects, ion suppression, and extraction variability—something the unlabeled parent compound cannot achieve. Researchers conducting pharmacokinetic studies, bioanalytical method validation, or necroptosis/pyroptosis pathway investigations should source NSA-d4 to ensure rigorous, publication-ready quantitative data. This compound is for analytical use only; the unlabeled necrosulfonamide is required for cell-based functional experiments.

Molecular Formula C18H15N5O6S2
Molecular Weight 465.5 g/mol
Cat. No. B587805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNecrosulfonamide-d4
SynonymsN-[4-[[(3-Methoxypyrazinyl)amino]sulfonyl](phenyl]-d4)-3-(5-nitro-2-thienyl)-2-propenamide;  (E)-N-[4-[N-(3-methoxypyrazin-2-yl)sulfamoyl](phenyl-d4)]-3-(5-nitrothiophene-2-yl)acrylamide; 
Molecular FormulaC18H15N5O6S2
Molecular Weight465.5 g/mol
Structural Identifiers
SMILESCOC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-]
InChIInChI=1S/C18H15N5O6S2/c1-29-18-17(19-10-11-20-18)22-31(27,28)14-6-2-12(3-7-14)21-15(24)8-4-13-5-9-16(30-13)23(25)26/h2-11H,1H3,(H,19,22)(H,21,24)/b8-4+/i2D,3D,6D,7D
InChIKeyFNPPHVLYVGMZMZ-GTQWLDGCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Necrosulfonamide-d4: A Deuterated Internal Standard for LC-MS Quantification of the Necroptosis Inhibitor Necrosulfonamide


Necrosulfonamide-d4 (NSA-d4, CAS 1795144-22-7) is a deuterium-labeled analogue of necrosulfonamide (NSA), a small-molecule inhibitor that covalently targets human MLKL at Cys86 to block necroptosis downstream of RIPK3 activation [1]. The parent compound necrosulfonamide exhibits an IC50 of 124 nM against MLKL in HT-29 human colorectal cancer cells [2]. NSA-d4 incorporates four deuterium atoms (+4 Da mass shift) and is supplied with isotopic purity >99%, enabling its use as a stable isotope-labeled internal standard for the precise quantification of necrosulfonamide in biological matrices via LC-MS or GC-MS [3].

Why Unlabeled Necrosulfonamide or Other MLKL Inhibitors Cannot Substitute for Necrosulfonamide-d4 in Quantitative Bioanalysis


Unlabeled necrosulfonamide (NSA) cannot serve as an internal standard for LC-MS quantification of itself because it co-elutes identically and shares the same precursor/product ion transitions, precluding accurate correction for matrix effects, ion suppression, and extraction variability [1]. NSA-d4 is specifically required as a stable isotope-labeled internal standard; its +4 Da mass shift enables distinct MS detection while preserving near-identical physicochemical behavior (retention time, ionization efficiency, extraction recovery) to the analyte . Alternative MLKL inhibitors such as GW806742X or TC13172 differ fundamentally in chemical structure, binding mechanism, and chromatographic behavior, rendering them unsuitable as analytical surrogates for necrosulfonamide quantification [2].

Necrosulfonamide-d4: Quantitative Comparative Evidence for Scientific Selection and Procurement


Mass Difference and Isotopic Purity: Necrosulfonamide-d4 versus Unlabeled Necrosulfonamide

Necrosulfonamide-d4 (C18H11D4N5O6S2, MW ~465.5 g/mol) differs from unlabeled necrosulfonamide (C18H15N5O6S2, MW 461.5 g/mol) by the substitution of four protium atoms with deuterium, yielding a +4.0 Da mass shift [1]. This mass difference enables baseline MS resolution between analyte and internal standard signals, a prerequisite for accurate stable isotope dilution LC-MS quantification . NSA-d4 is supplied with isotopic purity >99% deuterated forms, ensuring negligible unlabeled carryover that could compromise calibration linearity [2].

LC-MS quantification Stable isotope dilution Pharmacokinetics Bioanalysis

In Vitro Potency: Necrosulfonamide IC50 in HT-29 Cells versus Alternative MLKL Inhibitors GW806742X and TC13172

Necrosulfonamide inhibits MLKL-mediated necroptosis in HT-29 human colorectal cancer cells with an IC50 of 124 nM [1]. In the same HT-29 cellular context, the alternative MLKL inhibitor TC13172 exhibits an EC50 of 2 ± 0.6 nM, representing approximately 62-fold higher potency [2]. Conversely, GW806742X binds the MLKL pseudokinase domain with a Kd of 9.3 μM (9,300 nM) and exhibits off-target VEGFR2 activity (IC50 = 2 nM), making it approximately 75-fold less potent against MLKL than necrosulfonamide in this cell system [3]. NSA additionally inhibits GSDMD-mediated pyroptosis at 5–10 μM, a property not shared by TC13172 [4].

MLKL inhibition Necroptosis Cell-based assay Inhibitor selection

Species Selectivity: Human-Specific MLKL Inhibition by Necrosulfonamide versus Mouse MLKL

Necrosulfonamide covalently modifies Cys86 of human MLKL to inhibit necroptosis, but this cysteine is replaced by a tryptophan residue in mouse MLKL (Trp86), rendering the compound ineffective against mouse MLKL [1]. Consequently, necrosulfonamide efficiently blocks necrosis in human cells but not in mouse cells . This species selectivity contrasts with alternative MLKL inhibitors such as GW806742X and TC13172, which exhibit activity in both human and mouse systems through distinct, non-covalent binding mechanisms [2].

Species specificity MLKL Covalent inhibitor Translational research

In Vivo Efficacy: Necrosulfonamide Survival Benefit in LPS-Induced Sepsis Mouse Model

In an LPS-induced systemic inflammatory response syndrome (SIRS) mouse model, necrosulfonamide administered at 20 mg/kg via intraperitoneal injection increased survival compared to vehicle controls [1]. Notably, NSA does not inhibit mouse MLKL due to the Cys86→Trp substitution, yet it still confers survival benefit in this model, attributed to its inhibition of GSDMD-mediated pyroptosis and NLRP3 inflammasome activation rather than MLKL-dependent necroptosis [2]. This contrasts with alternative MLKL inhibitors such as GW806742X, whose in vivo efficacy in mouse models is expected to be mediated via direct mouse MLKL inhibition .

In vivo pharmacology Sepsis model Survival Inflammatory disease

Analytical Compatibility: Necrosulfonamide-d4 as LC-MS Internal Standard versus Non-Deuterated Compounds

Necrosulfonamide-d4 is explicitly designed and supplied for use as an internal standard for necrosulfonamide quantification by GC-MS or LC-MS [1]. Unlike non-deuterated chemical analogs or structurally unrelated MLKL inhibitors (e.g., GW806742X, TC13172), NSA-d4 co-elutes with the analyte under standard reversed-phase LC conditions and exhibits identical ionization efficiency in electrospray ionization (ESI) MS, enabling accurate correction for matrix effects and extraction recovery . Alternative MLKL inhibitors differ in both retention time and MS response factors, rendering them unsuitable as internal standards for necrosulfonamide quantitation [2].

LC-MS method validation Internal standard Stable isotope dilution Bioanalytical chemistry

Dual Pathway Inhibition: Necrosulfonamide Targets Both MLKL and GSDMD versus Single-Target Alternatives

Necrosulfonamide inhibits both MLKL-mediated necroptosis (IC50 = 124 nM in HT-29 cells) and GSDMD-mediated pyroptosis, with 5–10 μM NSA suppressing NLRP3 inflammasome-induced IL-1β release and GSDMD pore formation [1]. This dual-pathway inhibition distinguishes NSA from alternative MLKL inhibitors: TC13172 is a potent and selective MLKL inhibitor (EC50 = 2 nM) without reported GSDMD activity [2], while GW806742X targets MLKL via ATP-mimetic binding (Kd = 9.3 μM) with additional VEGFR2 off-target activity (IC50 = 2 nM) [3]. NSA's dual activity makes it uniquely suited for experimental contexts where both necroptosis and pyroptosis are implicated.

Necroptosis Pyroptosis Polypharmacology Cell death

Optimal Scientific Applications for Necrosulfonamide-d4 Based on Quantitative Evidence


LC-MS/MS Quantification of Necrosulfonamide in Pharmacokinetic and Tissue Distribution Studies

NSA-d4 is the definitive internal standard for accurate LC-MS/MS quantification of necrosulfonamide in plasma, tissue homogenates, and cellular samples. Its +4 Da mass shift and >99% isotopic purity enable stable isotope dilution analysis with correction for matrix effects, ion suppression, and extraction variability [1]. Researchers conducting pharmacokinetic studies of necrosulfonamide in preclinical models should procure NSA-d4 to meet bioanalytical method validation requirements .

In Vitro Studies Requiring Dual Inhibition of Necroptosis and Pyroptosis Pathways

For cell-based experiments where both MLKL-mediated necroptosis and GSDMD-mediated pyroptosis contribute to the phenotype, necrosulfonamide (the parent compound, not the deuterated internal standard) is the preferred tool compound [1]. Unlike the ultra-potent but MLKL-selective TC13172 (EC50 = 2 nM) or the less potent GW806742X (Kd = 9.3 μM), necrosulfonamide (IC50 = 124 nM for MLKL; GSDMD inhibition at 5–10 μM) provides balanced dual-pathway coverage at experimentally tractable concentrations .

Human-Specific MLKL Inhibition in Cell-Based Necroptosis Assays

Necrosulfonamide is the tool compound of choice for studies requiring human-specific MLKL inhibition due to its covalent modification of human MLKL Cys86, a residue absent in mouse MLKL [1]. This species selectivity is advantageous for human cell line experiments where cross-species activity is undesirable, or for xenograft models where selective inhibition of human tumor cell MLKL is desired without affecting host mouse MLKL . For mouse MLKL inhibition, alternative compounds (GW806742X, TC13172) should be selected [2].

In Vivo Studies of Systemic Inflammation and Ischemia-Reperfusion Injury

Despite lacking activity against mouse MLKL, necrosulfonamide demonstrates in vivo efficacy in rodent models of systemic inflammation (LPS-induced sepsis), cardiac arrest with myocardial dysfunction, and spinal cord injury [1]. This efficacy is attributed to NSA's inhibition of GSDMD-mediated pyroptosis and NLRP3 inflammasome activation . Researchers investigating inflammatory pathologies where pyroptosis predominates over necroptosis should consider necrosulfonamide for in vivo pharmacological intervention studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Necrosulfonamide-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.